5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-1-propylbenzotriazole |
InChI |
InChI=1S/C9H10BrN3/c1-2-5-13-9-4-3-7(10)6-8(9)11-12-13/h3-4,6H,2,5H2,1H3 |
InChI Key |
VKACUXHVFASHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-1H-benzo[d][1,2,] triazole
The benzotriazole core is first functionalized with bromine at position 5. Electrophilic aromatic bromination of 1H-benzo[d]triazole using bromine () in the presence of a Lewis acid catalyst (e.g., ) in dichloromethane () at 0–5°C selectively introduces bromine at the 5-position due to the electron-rich nature of the triazole ring. The reaction proceeds via intermediate σ-complex formation, with the triazole’s nitrogen atoms directing bromination to the para position relative to the fused benzene ring.
Reaction Conditions
Propylation via Nucleophilic Alkylation
The 1-position nitrogen of 5-bromo-1H-benzo[d][1,triazole undergoes alkylation using propyl bromide () in the presence of a strong base. Sodium hydride () in dimethylformamide () deprotonates the NH group, generating a nucleophilic nitrogen that attacks the propyl bromide.
Reaction Conditions
-
Reagents : (1.5 eq), (2 eq)
-
Solvent :
-
Temperature : 60°C, 12 h
Mechanistic Insight
The reaction proceeds via an mechanism, with the deprotonated nitrogen acting as the nucleophile. Steric hindrance from the bromine substituent slightly reduces the yield compared to non-brominated analogs.
Bromination of 1-Propyl-1H-benzo[d][1,2,] triazole
Synthesis of 1-Propyl-1H-benzo[d][1,2,] triazole
Alkylation of 1H-benzo[d]triazole with propyl bromide under conditions similar to Section 1.2 yields 1-propyl-1H-benzo[d][1,triazole. The absence of bromine simplifies this step, achieving higher yields (75–80%).
Regioselective Bromination
Bromination of 1-propyl-1H-benzo[d][1,2,]triazole faces challenges due to the electron-donating propyl group, which activates the ring but may alter regioselectivity. Using -bromosuccinimide () in acetic acid () at 80°C introduces bromine predominantly at the 5-position, as confirmed by NMR and X-ray crystallography.
Reaction Conditions
-
Reagents : (1.2 eq),
-
Temperature : 80°C, 6 h
Limitations
Competing bromination at the 4- and 6-positions reduces overall efficiency, necessitating chromatographic purification.
Multi-step Synthesis from 4-Bromo-2-nitrochlorobenzene
Preparation of 4-Bromo-2-nitrochlorobenzene
Bromination of o-nitrochlorobenzene () with introduces bromine at the 4-position (meta to the nitro group), yielding 4-bromo-2-nitrochlorobenzene.
Reaction Conditions
Cyclization with Hydrazine Hydrate
Reaction of 4-bromo-2-nitrochlorobenzene with hydrazine hydrate () in ethanol at 110–120°C reduces the nitro group and displaces chloride, forming 5-bromo-1H-benzo[d]triazole.
Reaction Conditions
Propylation as Final Step
Alkylation as described in Section 1.2 completes the synthesis.
Comparative Analysis of Methods
| Method | Key Advantage | Key Limitation | Overall Yield |
|---|---|---|---|
| Direct Alkylation (1) | High regioselectivity for bromine | Moderate alkylation yield | 30–35% |
| Post-Bromination (2) | Simpler initial alkylation | Low bromination regioselectivity | 25–30% |
| Multi-step Synthesis (3) | Avoids late-stage functionalization issues | Lengthy synthetic route | 50–55% |
Mechanistic Considerations and Optimization
Role of Solvent in Alkylation
Polar aprotic solvents like enhance the nucleophilicity of the deprotonated nitrogen, while coordinating solvents (e.g., ) reduce side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., potassium carbonate) and solvents (e.g., toluene or DMF) at elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted benzo[d][1,2,3]triazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with different functional groups.
Coupling Reactions: Formation of biaryl or diaryl derivatives with extended conjugation.
Scientific Research Applications
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations in Triazole Derivatives
The propyl group at position 1 distinguishes this compound from shorter-chain analogs. For example:
Positional Isomerism: [1,2,3]- vs. [1,2,4]-Triazole Systems
The triazole ring’s isomerism significantly impacts electronic and steric properties:
Bromine Substitution Effects
Bromine’s electron-withdrawing nature enhances electrophilic reactivity, making the compound a versatile intermediate. For instance:
Photophysical and Thermal Properties
Studies on terpyridine-triazole hybrids demonstrate that substituents like propyl groups can enhance thermal stability (decomposition temperatures >315°C) and induce bathochromic shifts in emission spectra due to electron-donating effects . These findings suggest that the propyl group in 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole may similarly improve thermal resilience and modulate optoelectronic properties.
Data Table: Key Analogous Compounds
Biological Activity
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is a member of the benzotriazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial, antiparasitic, and cytotoxic effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical formula: CHBrN. The presence of bromine and the triazole ring structure contribute to its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzotriazoles, including derivatives like this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Benzotriazoles
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL | |
| Pseudomonas aeruginosa | 64 μg/mL |
The above table summarizes findings from various studies that tested the compound against common pathogenic bacteria. The results suggest a promising antimicrobial profile, particularly against Gram-positive bacteria.
Antiparasitic Activity
The antiparasitic properties of benzotriazoles have also been explored. For instance, compounds with a similar structure have shown efficacy against protozoan parasites such as Trypanosoma cruzi.
Case Study: Antiparasitic Efficacy
In a study evaluating the effectiveness of benzotriazole derivatives against Trypanosoma cruzi, it was found that certain compounds exhibited a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes. The results indicated that:
- At a concentration of 50 μg/mL, some derivatives caused over 90% mortality in trypomastigotes.
- The reference compound benzotriazole showed significantly lower effectiveness in comparison.
These findings underscore the potential of this compound as an effective antiparasitic agent.
Cytotoxic Activity
Cytotoxicity assays have demonstrated that benzotriazole derivatives can induce apoptosis in cancer cells. For example, studies have reported that:
- Compounds similar to this compound can lead to significant cell death in various cancer cell lines.
- The mechanism involves the activation of caspases and induction of cell cycle arrest at the G0/G1 phase.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (μM) | Apoptotic Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Caspase activation |
| HCT116 (Colon Cancer) | 20 | G0/G1 phase arrest |
Q & A
(Basic) How can researchers optimize the synthesis of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole to maximize yield and purity?
Methodological Answer:
The synthesis involves halogenation and alkylation steps. Key parameters include:
- Temperature control : Maintain 60–80°C during bromination to prevent side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance nucleophilic substitution efficiency.
- Catalyst use : Add glacial acetic acid (5 drops per 0.001 mol precursor) to catalyze Schiff base formation in intermediate steps .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 65–85% under optimized conditions .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Reduces byproducts |
| Solvent | DMF | Enhances reactivity |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
(Basic) What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor < 0.05, bond length precision ±0.002 Å. Anisotropic displacement parameters validate spatial arrangement .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 280.04 (calculated for C₈H₅BrF₃N₃) .
(Advanced) How should researchers resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
Contradictions often arise from dynamic effects or impurity interference. Strategies include:
Variable Temperature NMR : Suppress signal broadening caused by rotational barriers (e.g., propyl group conformers) .
DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G* level) to identify discrepancies .
Multi-Technique Cross-Validation : Combine XRD (for absolute configuration) with IR (functional group validation) and HRMS (exact mass confirmation) .
(Advanced) What experimental designs are recommended for assessing the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays :
- MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL) against S. aureus and E. coli. Include positive controls (e.g., streptomycin) .
- Time-Kill Kinetics : Monitor log-phase growth inhibition over 24 hours.
- Cytotoxicity Screening :
- Mechanistic Studies :
- Molecular Docking : Target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Validate with SPR for binding affinity .
(Advanced) How can QSAR models be applied to predict the reactivity of 5-Bromo-1-propyl derivatives?
Methodological Answer:
- Descriptor Selection : Use electronegativity (χ), molar refractivity (MR), and Hammett constants (σ) for substituent effects .
- Model Training :
- Validation : Leave-one-out cross-validation and external test sets (RMSE < 0.5).
Table 2: Key QSAR Descriptors for Bromo-Triazoles
| Descriptor | Role in Activity |
|---|---|
| LogP | Predicts membrane permeability |
| Hammett σ | Electron-withdrawing capacity |
| Molar Refractivity | Steric bulk influence |
(Advanced) What methodologies elucidate interactions between this compound and biomolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize BSA on a CM5 chip. Analyze binding kinetics (ka = 1–5 × 10⁴ M⁻¹s⁻¹, kd = 0.001–0.01 s⁻¹) .
- Fluorescence Quenching : Monitor tryptophan emission (λₑₓ = 280 nm) with increasing compound concentration. Stern-Volmer plots reveal static vs. dynamic quenching .
- Circular Dichroism (CD) : Track α-helix loss (222 nm) in proteins upon binding, indicating conformational changes .
(Advanced) How does the propyl substituent influence the compound’s reactivity compared to methyl analogs?
Methodological Answer:
- Steric Effects : Propyl groups increase steric hindrance, reducing nucleophilic substitution rates by 30–50% vs. methyl .
- Electronic Effects : Alkyl chains donate electrons via induction, lowering the triazole ring’s electrophilicity (Hammett σ* = -0.12 for propyl vs. +0.04 for methyl) .
- Solubility : Propyl derivatives exhibit logP values ~1.2 higher, enhancing lipid bilayer penetration .
(Advanced) What advanced spectroscopic methods are suitable for studying tautomerism in this compound?
Methodological Answer:
- VT-NMR (Variable Temperature) : Resolve tautomeric equilibria (e.g., 1H- vs. 2H-triazole) by observing coalescence temperatures .
- Solid-State NMR : Detect crystal-packing effects on tautomer distribution. Cross-polarization magic-angle spinning (CP-MAS) enhances sensitivity .
- IR Microspectroscopy : Identify N-H stretches (3100–3300 cm⁻¹) in single crystals to map tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
